molecular formula C12H17ClN2O2 B161895 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride CAS No. 38063-96-6

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

Cat. No. B161895
CAS RN: 38063-96-6
M. Wt: 256.73 g/mol
InChI Key: KIRCBXHUNJIYKS-UHFFFAOYSA-N
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Description

1-Piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperonylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: In industrial settings, the production of 1-piperonylpiperazine dihydrochloride often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

1-Piperonylpiperazine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness: 1-Piperonylpiperazine dihydrochloride is unique due to its specific chemical structure and the presence of the piperonyl group, which imparts distinct chemical and biological properties .

Conclusion

1-Piperonylpiperazine dihydrochloride is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride can be achieved through a two-step reaction process. The first step involves the synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine, followed by the conversion of the product to its dihydrochloride salt in the second step.", "Starting Materials": [ "Piperazine", "1,3-Benzodioxole", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine", "1. Dissolve 1,3-Benzodioxole (1.0 g) and piperazine (1.2 g) in ethanol (50 mL) in a round-bottom flask.", "2. Add sodium hydroxide (1.0 g) to the mixture and stir for 2-3 hours at room temperature.", "3. Filter the mixture and wash the solid with ethanol.", "4. Dry the solid under vacuum to obtain 1-(1,3-Benzodioxol-5-ylmethyl)piperazine as a white powder.", "Step 2: Conversion of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine to its dihydrochloride salt", "1. Dissolve 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 g) in hydrochloric acid (10 mL) in a round-bottom flask.", "2. Heat the mixture under reflux for 2-3 hours.", "3. Cool the mixture to room temperature and filter the precipitate.", "4. Wash the precipitate with cold ethanol and dry under vacuum to obtain 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride as a white powder." ] }

CAS RN

38063-96-6

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H

InChI Key

KIRCBXHUNJIYKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl

Other CAS RN

38063-96-6

Related CAS

32231-06-4 (Parent)

synonyms

1-piperonylpiperazine
1-piperonylpiperazine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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